2-Bromo-4-hexylthiophene
Overview
Description
2-Bromo-4-hexylthiophene is a chemical compound that serves as a monomer in the synthesis of various polythiophenes, which are of significant interest due to their electronic properties and applications in organic electronics. The presence of the bromine atom at the 2-position and the hexyl chain at the 4-position on the thiophene ring makes it a versatile building block for constructing polymers with tailored properties.
Synthesis Analysis
The synthesis of 2-Bromo-4-hexylthiophene and its derivatives has been explored through various methodologies. A notable approach involves the regioselective lithiation of 3-alkylthiophenes followed by quenching with bromine, yielding high chemical yields of the desired product . Additionally, the oxidative insertion of zinc dust into the carbon-bromine bond of 2,5-dibromo-3-hexylthiophene has been utilized to provide a related core monomer, which is then used for the preparation of regioregular poly(3-hexylthiophene) .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-hexylthiophene is characterized by the thiophene ring, which is substituted at the 2-position with a bromine atom and at the 4-position with a hexyl chain. This structure is pivotal in determining the reactivity and properties of the resulting polymers. For instance, the presence of the 2-bromo-4-hexylthiophene isomer can introduce regioregularity defects in the polymerization process, affecting the molecular weight and properties of the resulting polythiophene .
Chemical Reactions Analysis
2-Bromo-4-hexylthiophene undergoes various chemical reactions, particularly in the context of polymerization to form polythiophenes. It can participate in catalyst-transfer polycondensation, where the Ni catalyst facilitates the chain-growth polymerization, resulting in well-defined poly(3-hexylthiophene) with controlled molecular weight . Palladium-catalyzed dehydrohalogenative polycondensation is another method that yields high molecular weight and regioregular poly(3-hexylthiophene) . Furthermore, direct arylation methods have been employed to synthesize end-capped regioregular poly(3-hexylthiophene)s with various aryl groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from 2-Bromo-4-hexylthiophene are influenced by the molecular weight and the degree of regioregularity. Higher molecular weights lead to an increase in the average conjugation length, which is reflected in the spectroscopic properties, such as a bathochromic shift of the absorption maximum . The presence of the 2-bromo-4-hexylthiophene isomer can lead to chain termination or the introduction of regioregularity defects, which can affect the molecular weight and regioregularity of the polymer . The resulting polymers exhibit solubility in common organic solvents and can be further functionalized to enhance their properties for specific applications .
Scientific Research Applications
Catalytic Polymerization
2-Bromo-4-hexylthiophene has been utilized in catalytic polymerization processes. For instance, its dehydrohalogenative polycondensation, using catalysts like Herrmann's catalyst, leads to the production of high molecular weight and high regioregularity poly(3-hexylthiophene) in almost quantitative yields (Wang et al., 2010).
Synthesis of Alkylthiophenes
2-Bromo-4-hexylthiophene plays a role in the synthesis of various alkylthiophenes. A method for synthesizing these compounds has been developed, yielding high chemical yields. This process involves regioselective lithiation of alkylthiophenes and subsequent quenching with bromine (El-Shehawy et al., 2010).
Functionalization of Poly(3-hexylthiophene)
The functionalization of commercially available Poly(3-hexylthiophene) (P3HT) is achieved through processes involving 2-bromo-4-hexylthiophene. This includes bromination, lithium-bromine exchange, and subsequent combination with various electrophiles, leading to derivatives with a variety of functional groups (Koo et al., 2014).
Electronic Properties Tuning
Studies have shown that 2-bromo-4-hexylthiophene derivatives can be used for tuning the electronic properties of conjugated polythiophenes. This involves various synthetic routes and analysis of the electronic effects of substitution on thiophene rings (Gohier et al., 2013).
Photovoltaic Applications
2-Bromo-4-hexylthiophene is significant in the preparation of materials for photovoltaic applications. For example, the synthesis of photocrosslinkable polythiophenes using this compound has been shown to enhance the performance and stability of organic photovoltaic devices (Kim et al., 2009).
Safety And Hazards
2-Bromo-4-hexylthiophene is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-bromo-4-hexylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrS/c1-2-3-4-5-6-9-7-10(11)12-8-9/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXKKFNSZQNRFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CSC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448244 | |
Record name | 2-Bromo-4-hexylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-hexylthiophene | |
CAS RN |
210705-84-3 | |
Record name | 2-Bromo-4-hexylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 210705-84-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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